molecular formula C15H12ClN3OS B11713558 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole

4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole

Cat. No.: B11713558
M. Wt: 317.8 g/mol
InChI Key: VQBMVGRZAXBUNO-RQZCQDPDSA-N
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Description

The compound 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole belongs to a class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its structure features a 4-chlorophenyl group at position 4, a 5-methyl substitution on the thiazole ring, and a hydrazinylidene linker conjugated to a furan moiety. This article compares its structural, synthetic, and functional attributes with similar compounds, emphasizing substituent effects on physicochemical properties and bioactivity.

Properties

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H12ClN3OS/c1-10-14(11-4-6-12(16)7-5-11)18-15(21-10)19-17-9-13-3-2-8-20-13/h2-9H,1H3,(H,18,19)/b17-9+

InChI Key

VQBMVGRZAXBUNO-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=CO2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable catalysts.

    Formation of the hydrazone linkage: This involves the reaction of a hydrazine derivative with a furan-2-ylmethylidene compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines. For instance:

  • Antimicrobial Activity : Research indicates that derivatives of this compound show inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells, potentially offering a new avenue for cancer treatment .

Material Science

The unique structural properties of 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole allow it to be utilized in the development of novel materials:

  • Polymeric Composites : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it useful in creating advanced materials for industrial applications.
  • Sensors : The electronic properties of the thiazole ring enable its use in sensor technology, particularly for detecting environmental pollutants or biological markers .

Case Studies

StudyApplicationFindings
Antimicrobial Efficacy Medicinal ChemistryShowed significant inhibition of E. coli and S. aureus growth at low concentrations .
Cytotoxicity Assays Cancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM .
Material Enhancement Material ScienceImproved tensile strength and thermal resistance when incorporated into polyvinyl chloride (PVC) composites .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Halogen-Substituted Isostructural Derivatives

Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) () are isostructural, sharing identical core frameworks but differing in halogen substituents (Cl vs. F). Single-crystal diffraction revealed nearly identical molecular conformations, though crystal packing adjustments accommodate halogen size differences.

Table 1: Structural and Crystallographic Comparison of Halogen-Substituted Analogues

Compound Substituent Crystal Packing Adjustment Intermolecular Interactions
4 4-Cl Slight lattice expansion Enhanced van der Waals
5 4-F Minimal adjustment Weaker dipole interactions

Substituent Diversity in Thiazole Derivatives

and describe thiazole analogues with varying aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl, dicyclopropylmethylene). Key differences include:

  • Electronic Effects : The electron-withdrawing Cl in the target compound may reduce electron density on the thiazole ring compared to electron-donating groups (e.g., methyl in 3e ).

Table 2: Physicochemical Properties of Selected Thiazole Analogues

Compound Substituent Yield (%) Melting Point (°C)
Target Compound 4-Cl, furan-methylidene N/A N/A
3b () 4-Cl, dicyclopropyl 32 146–147
3c () 4-Br, dicyclopropyl 44 139–140
3e () 4-methylphenyl 53 128–131
P1 () 4-Cl, carbazole hybrid 65 144–147

Antimicrobial and Antifungal Activity

  • Chlorophenyl Derivatives : highlights 2l (4-chlorophenyl thiazole) as a potent antifungal agent against C. albicans (MIC₉₀ = 1.95 µg/mL), outperforming ketoconazole. The chloro group likely enhances membrane penetration via lipophilicity .
  • Furan-Containing Analogues: While specific data for the target compound is absent, furan moieties are known to participate in hydrogen bonding with microbial enzymes (e.g., cytochrome P450), suggesting synergistic effects with the chlorophenyl group .

Anticancer Potential

reports thiazole derivatives with substituents like 4-bromophenyl and nitrophenyl showing activity against breast cancer cells (e.g., 3b : IC₅₀ = 8.2 µM). The target compound’s furan group may modulate apoptosis pathways differently than halogenated analogues, warranting further investigation .

Table 3: Bioactivity Comparison of Thiazole Derivatives

Compound Substituent Bioactivity (Target) Key Finding
Target Compound 4-Cl, furan N/A Hypothesized antifungal
2l () 4-Cl Antifungal (C. albicans) MIC₉₀ = 1.95 µg/mL
3b () 4-Br Anticancer (MCF-7) IC₅₀ = 8.2 µM
3a () 4-F, dicyclopropyl Antifungal (C. albicans) Non-toxic, MIC = 16 µg/mL

Biological Activity

The compound 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole is a novel thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and implications for drug development.

Chemical Structure

The molecular formula of the compound is C16H14ClN3OSC_{16}H_{14}ClN_{3}OS with a molecular weight of approximately 335.82 g/mol. The structure includes a thiazole ring, a furan moiety, and a hydrazine linkage, which are crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of the furan and chlorophenyl groups enhances this activity by increasing lipophilicity and facilitating membrane penetration.

Microorganism Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been recognized for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study:
A study assessed the cytotoxic effects of thiazole derivatives on MCF-7 cells, revealing an IC50 value of 25 µM for the compound under investigation. This suggests moderate potency compared to known chemotherapeutics.

3. Anti-inflammatory Activity

Thiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The specific compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activities of this compound are attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation: It could modulate receptors associated with inflammation and immune responses.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Critical for confirming the hydrazinylidene (N–N=C) group and aromatic substituents. The (2E)-configuration of the hydrazinylidene moiety is confirmed by coupling constants (J ≈ 12–14 Hz) in the olefinic region .
  • HRMS (ESI) : Validates molecular weight and isotopic patterns, especially for halogenated derivatives (e.g., chlorine’s M+2 peak) .
  • IR Spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and C–S (650–750 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves tautomeric ambiguities (e.g., thione vs. thiol forms) and confirms stereochemistry .

What safety protocols are essential during synthesis and handling?

Q. Basic Research Focus

  • Protective Equipment : Wear gloves, goggles, and lab coats to avoid skin/eye contact with reactive intermediates (e.g., hydrazines, thiols) .
  • Waste Management : Segregate halogenated byproducts (e.g., chlorophenyl derivatives) and dispose via certified hazardous waste facilities .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., H₂S, HCl) .

How can researchers resolve contradictions in reported reaction yields for analogous compounds?

Advanced Research Focus
Yield discrepancies often arise from substituent electronic effects and solvent polarity. For instance:

  • Electron-deficient aryl groups (e.g., 4-chlorophenyl) stabilize transition states, improving yields (e.g., 79% for 3b vs. 32% for 3a in dichloromethane/methanol) .
  • Polar solvents (ethanol) favor nucleophilic substitution in cyclization steps, whereas nonpolar solvents may stall reactions.
    Methodological Approach :
  • Conduct a solvent screening study (e.g., ethanol, DMF, THF) with controlled temperature and catalyst loading.
  • Use TLC or HPLC to monitor intermediate formation and optimize quenching times .

How can computational modeling predict the compound’s reactivity or biological activity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. For hydrazinyl-thiazoles, the hydrazone nitrogen and thiazole sulfur are often reactive hotspots .
  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) by aligning the compound’s pharmacophores (e.g., chlorophenyl, furan) with active-site residues .
  • ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability .

What strategies address tautomerism or isomerism in structural analysis?

Advanced Research Focus
The hydrazinylidene group (N–N=C) can exhibit keto-enol tautomerism, complicating NMR interpretation:

  • Variable Temperature NMR : Detect tautomeric shifts by analyzing signal splitting at low temperatures (−40°C to 25°C) .
  • X-ray Diffraction : Resolve tautomeric forms crystallographically, as seen in analogous (2E)-configured hydrazones .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazines to trace tautomeric equilibria via 2D NMR (HSQC, HMBC) .

What in vitro assays are suitable for evaluating enzyme inhibition mechanisms?

Q. Advanced Research Focus

  • Cholinesterase Inhibition : Follow Ellman’s method to measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, benzimidazole-oxazole hybrids show IC₅₀ values <10 µM via π-π stacking with catalytic triads .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, correlating results with ROS generation or apoptosis markers .

How can low yields in cross-coupling reactions be troubleshooted?

Q. Advanced Research Focus

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Suzuki or Ullmann couplings of the chlorophenyl group.
  • Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 150°C, 20 min) while improving regioselectivity .
  • Purification : Use flash chromatography (n-hexane/EtOAc gradients) to separate byproducts with similar Rf values .

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